molecular formula C37H28N6Na4O15S4 B12789341 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt CAS No. 96446-42-3

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt

Cat. No.: B12789341
CAS No.: 96446-42-3
M. Wt: 1016.9 g/mol
InChI Key: SMHWQKMWYMTYSD-UHFFFAOYSA-J
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Description

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including textile dyeing and printing.

Preparation Methods

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt involves several steps:

    Diazotization: The process begins with the diazotization of 6,8-disulfo-2-naphthalenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-methylphenylamine to form the azo compound.

    Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

    Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the tetrasodium salt.

Chemical Reactions Analysis

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid and halogens.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt has several scientific research applications:

    Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: The compound is used in staining techniques to visualize cellular components under a microscope.

    Industry: It is widely used in the textile industry for dyeing and printing fabrics.

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt involves its interaction with molecular targets through its azo groups. The azo groups can undergo reduction to form aromatic amines, which can then interact with various cellular components. The sulfonic acid groups enhance the compound’s solubility and stability in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((6,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-2-methoxy-5-methylphenyl)azo)-, tetrasodium salt can be compared with other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.

    Congo Red: A direct dye used in histology for staining tissues, with a different structure and application profile.

    Acid Orange 7: Used in textile dyeing, with a simpler structure compared to the compound .

The uniqueness of this compound lies in its complex structure, which imparts specific properties such as high solubility, stability, and vibrant color, making it suitable for specialized applications in various fields.

Properties

CAS No.

96446-42-3

Molecular Formula

C37H28N6Na4O15S4

Molecular Weight

1016.9 g/mol

IUPAC Name

tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H32N6O15S4.4Na/c1-19-10-32(43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56)34(58-4)17-29(19)38-37(44)39-31-9-20(2)30(18-33(31)57-3)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

SMHWQKMWYMTYSD-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=CC(=C(C=C4C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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